molecular formula C14H18N2O B169081 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one CAS No. 155600-90-1

2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one

Cat. No.: B169081
CAS No.: 155600-90-1
M. Wt: 230.31 g/mol
InChI Key: RXJFGKKSPAGPCK-UHFFFAOYSA-N
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Description

2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one is a heterocyclic compound with the molecular formula C14H18N2O and a molecular weight of 230.31 g/mol It is characterized by a spirocyclic structure, which includes a benzyl group and two nitrogen atoms within the ring system

Mechanism of Action

Target of Action

The primary target of 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one is the KRAS G12C . KRAS is a protein that plays a key role in cellular proliferation and differentiation . Mutations in the KRAS gene are known drivers of oncogenic changes in human cancers .

Mode of Action

This compound interacts with its target, KRAS G12C, as a covalent inhibitor . This means it forms a chemical bond with the target protein, leading to changes in the protein’s function .

Biochemical Pathways

The exact biochemical pathways affected by 2-Benzyl-2,7-diazaspiro[3Given its target, it is likely to impact pathways related to cell growth and differentiation, which are regulated by the kras protein .

Pharmacokinetics

The pharmacokinetic properties of 2-Benzyl-2,7-diazaspiro[3It is known to havefavorable metabolic stability , which suggests it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its inhibitory effect on the KRAS G12C protein. This could potentially lead to a decrease in cell proliferation and an increase in cell differentiation, thereby exerting an anti-tumor activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stored at room temperature , suggesting that it is stable under normal conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one typically involves the reaction of benzylamine with a suitable cyclic ketone under controlled conditions. One common method includes the use of a spirocyclization reaction, where benzylamine reacts with a cyclic ketone in the presence of a catalyst to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of spirocyclic compounds.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one is unique due to its specific spirocyclic structure and the presence of both benzyl and diazaspiro groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-benzyl-2,7-diazaspiro[3.5]nonan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c17-13-14(6-8-15-9-7-14)11-16(13)10-12-4-2-1-3-5-12/h1-5,15H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJFGKKSPAGPCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CN(C2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one
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Reactant of Route 6
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